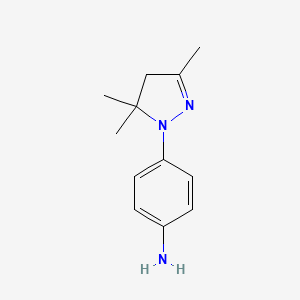
Benzenamine, 4-(4,5-dihydro-3,5,5-trimethyl-1H-pyrazol-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)aniline is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of a pyrazole ring substituted with three methyl groups and an aniline group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)aniline typically involves the cyclization of α, β-unsaturated carbonyl compounds with substituted hydrazines. One efficient method involves the use of vitamin B1 as a catalyst, which facilitates the cyclocondensation reaction in yields ranging from 78% to 92% . The reaction is characterized by its simplicity, metal-free catalysis, and the absence of acid or base catalysts.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclocondensation reactions, optimized for higher yields and purity. The use of green catalysts like vitamin B1 is advantageous for industrial applications due to their reusability and environmentally friendly nature .
化学反应分析
Types of Reactions
4-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the pyrazole ring or the aniline group.
Substitution: The compound can undergo substitution reactions, particularly at the aniline group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties .
科学研究应用
4-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)aniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry.
作用机制
The mechanism of action of 4-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with oxidative pathways to exert antioxidant properties .
相似化合物的比较
Similar Compounds
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazoles: These compounds share a similar pyrazole core but differ in their substitution patterns.
3,5,5-Trimethyl-2-pyrazoline: This compound is structurally similar but lacks the aniline group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound has a similar aniline group but a different heterocyclic core.
Uniqueness
4-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with an aniline group makes it versatile for various applications in research and industry .
属性
CAS 编号 |
61155-32-6 |
|---|---|
分子式 |
C12H17N3 |
分子量 |
203.28 g/mol |
IUPAC 名称 |
4-(3,5,5-trimethyl-4H-pyrazol-1-yl)aniline |
InChI |
InChI=1S/C12H17N3/c1-9-8-12(2,3)15(14-9)11-6-4-10(13)5-7-11/h4-7H,8,13H2,1-3H3 |
InChI 键 |
ABZBZUIXMQRIOL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(C1)(C)C)C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


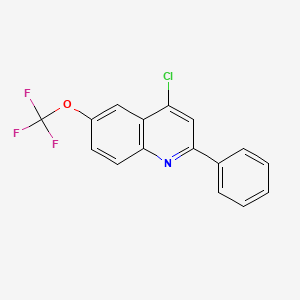

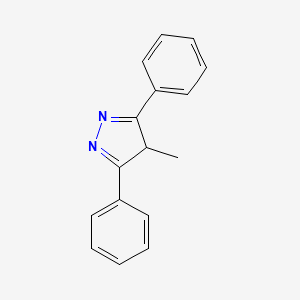
![6,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12898955.png)
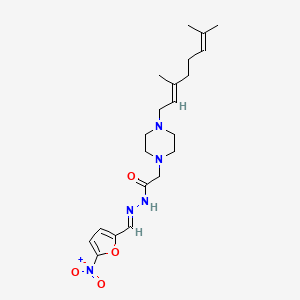


![4-[(2,5-Di-tert-butylphenyl)(imino)methyl]-1,2-oxazol-5(4H)-one](/img/structure/B12898983.png)
![Furan, tetrahydro-2-[(2-methoxyphenoxy)methyl]-](/img/structure/B12898986.png)
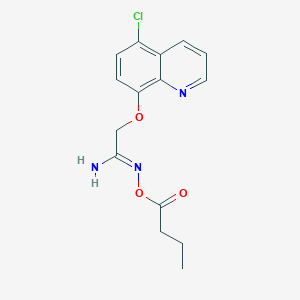
![Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12898991.png)
![N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12898993.png)
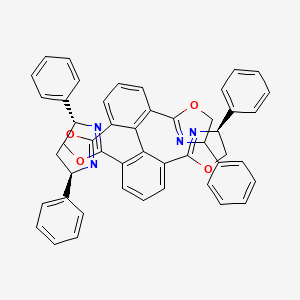
![N-{[(Furan-2-yl)methyl]carbamothioyl}-N-phenylbenzamide](/img/structure/B12899004.png)
